molecular formula C18H12ClN3OS B12018218 (5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606955-79-7

(5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12018218
CAS No.: 606955-79-7
M. Wt: 353.8 g/mol
InChI Key: MCQYIGLGKXFUJO-XNTDXEJSSA-N
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Description

(5E)-5-(3-Chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazolo-triazole derivative featuring a conjugated benzylidene moiety at position 5 and a 4-methylphenyl group at position 2. The 3-chlorobenzylidene substituent introduces electron-withdrawing effects, which may enhance intermolecular interactions and stability, while the 4-methylphenyl group contributes steric bulk and lipophilicity.

Properties

CAS No.

606955-79-7

Molecular Formula

C18H12ClN3OS

Molecular Weight

353.8 g/mol

IUPAC Name

(5E)-5-[(3-chlorophenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H12ClN3OS/c1-11-5-7-13(8-6-11)16-20-18-22(21-16)17(23)15(24-18)10-12-3-2-4-14(19)9-12/h2-10H,1H3/b15-10+

InChI Key

MCQYIGLGKXFUJO-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)Cl)/SC3=N2

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)Cl)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the addition of the 3-chlorobenzylidene and 4-methylphenyl groups under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, (5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is explored as a potential drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene substituent significantly influences physicochemical properties and bioactivity. Key comparisons include:

Compound ID Benzylidene Substituent Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Observations
Target Compound 3-Chloro 371.84* High lipophilicity due to Cl and methyl groups
(Z)-2a (Ev14) 2-Fluoro 58 192–193 247.25 Lower melting point vs. chloro analogs
(Z)-2b (Ev14) 2-Methoxy 54 196–198 259.28 Electron-donating OMe reduces reactivity
(Z)-2e (Ev14) 4-Diethylamino 67 232–234 314.40 Strong electron-donor; potential solubility issues
(5E)-Compound (Ev4) 3-Fluoro 373.81 Fluorine enhances metabolic stability
(5E)-Compound (Ev7, Ev18) 2,3-Dimethoxy 6467-83-0 (mp N/A) 379.43 Increased steric hindrance from methoxy groups

*Calculated molecular weight based on formula C₁₈H₁₂ClN₃OS.

Key Trends :

  • Electron-withdrawing groups (Cl, F) : Increase melting points and stability due to stronger dipole interactions (e.g., 2a vs. 2b) .
Variations in the Aryl Group at Position 2

The aryl group at position 2 modulates electronic and steric effects:

Compound ID Aryl Substituent Key Properties Reference
Target Compound 4-Methylphenyl Enhanced lipophilicity; moderate steric bulk
2h (Ev1) 4-Chlorophenyl Higher polarity; increased reactivity
(5E)-Compound (Ev6) 2,4-Dichlorophenyl Strong electron-withdrawing effects; rigid
(5E)-Compound (Ev15) 4-Isopropoxyphenyl Bulky alkoxy group; potential for H-bonding

Impact on Bioactivity: Compounds with electron-deficient aryl groups (e.g., 2,4-dichlorophenyl in Ev6) may exhibit enhanced anticancer activity due to improved DNA interaction, as noted in for arylidene derivatives .

Biological Activity

The compound (5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic molecule notable for its complex thiazolo-triazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H12ClN3OS
  • Molecular Weight : Approximately 357.85 g/mol

The unique structure of this compound includes a thiazole ring fused with a triazole moiety, substituted with a chlorobenzylidene and a methylphenyl group. This configuration is believed to contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to (5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit significant anticancer properties. Specifically:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, it has been suggested that it could act as an inhibitor of the kinesin spindle protein (KSP), which is crucial for mitotic processes in cancer cells. This inhibition leads to the formation of monopolar spindles and subsequent cell death .
  • Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, one study reported an IC50 value of 18.1 ± 1.0 μM against cancer cells, indicating potent cytotoxicity .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties:

  • Inhibition Studies : Similar thiazolo-triazole derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the chlorobenzylidene group is thought to enhance lipophilicity and membrane permeability, facilitating better interaction with microbial targets.
  • Comparative Analysis : A comparative study highlighted that modifications in substituents significantly affect antimicrobial potency. For instance, compounds with increased lipophilicity exhibited higher antibacterial activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of (5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one. The following table summarizes key findings:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-(3-chlorobenzylidene)-2-p-tolylthiazol-4(5H)-oneThiazole ring with p-tolyl groupAntimicrobialSimpler structure
(5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-oneContains methyl substituentAnticancerMethyl enhances lipophilicity
(5E)-5-(3-chloro-4-((R)-2,3-dihydroxypropoxy)benzylidene)Hydroxypropoxy group additionPotential anti-diabeticHydroxy group increases solubility

Synthesis Methods

The synthesis of (5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step synthetic pathways:

  • Preparation of Thiazole Ring : The initial step involves forming the thiazole ring through cyclization reactions.
  • Formation of Triazole Moiety : This is followed by the introduction of the triazole component via condensation reactions.
  • Final Coupling : The final step includes the coupling of chlorobenzylidene and methylphenyl groups under controlled conditions .

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